4-{2-Cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamido}benzoic acid
Description
Properties
IUPAC Name |
4-[[2-cyano-3-[4-(methoxymethyl)phenyl]prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-25-12-14-4-2-13(3-5-14)10-16(11-20)18(22)21-17-8-6-15(7-9-17)19(23)24/h2-10H,12H2,1H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUZZNGNDPLXHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of 4-{2-Cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamido}benzoic acid is , with a molecular weight of approximately 296.32 g/mol. The structure contains a cyano group, an enamido linkage, and a benzoic acid moiety, which are significant for its biological activity.
-
Antitumor Activity :
Recent studies indicate that compounds with similar structural motifs exhibit antitumor properties by inducing apoptosis in cancer cells. The presence of the cyano group may enhance the compound's reactivity towards cellular targets, leading to cell death in malignant cells. -
Anti-inflammatory Effects :
Compounds with benzoic acid derivatives have been shown to inhibit inflammatory pathways. This compound may modulate cytokine production and reduce the expression of pro-inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases. -
Antimicrobial Properties :
Preliminary investigations suggest that this compound may exhibit antimicrobial activity against various bacterial strains. The mechanism could involve disruption of bacterial cell membranes or interference with metabolic processes.
Study 1: Antitumor Efficacy
A study conducted on a series of benzoic acid derivatives demonstrated that compounds similar to this compound inhibited the proliferation of breast cancer cells (MCF-7) in vitro. The IC50 value was determined to be around 15 µM, indicating significant cytotoxicity.
Study 2: Anti-inflammatory Activity
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound exhibited a dose-dependent reduction in nitric oxide (NO) production. At concentrations of 10 µM and 20 µM, NO levels decreased by approximately 40% and 70%, respectively, compared to the control group.
Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-{2-Cyano-3-[4-(methoxymethyl)phenyl]prop-2-enamido}benzoic acid with analogous compounds, focusing on structural features, physicochemical properties, and functional performance.
Structural Analogues in Dye-Sensitized Solar Cells
highlights two cyanoacrylic acid-based dyes:
- (Z)-2-Cyano-3-(4-(dimethylamino)phenyl)acrylic acid
- (Z)-2-Cyano-3-(4-(diphenylamino)phenyl)acrylic acid
Key Observations :
- The target compound’s methoxymethyl group is less electron-donating than the dimethylamino or diphenylamino groups in the analogues, which may reduce its charge-transfer efficiency in DSSCs.
Azo-Functionalized Benzoic Acid Derivatives
describes 2-hydroxy-4-substituted-3-(4,6-disubstituted-benzothiazolyl-2-azo)-benzoic acids, synthesized via diazotization and coupling.
Key Observations :
- The azo group in the benzothiazole derivatives enhances light absorption (visible range), making them suitable as dyes. The target compound lacks this chromophore but may absorb UV light due to its cyano and conjugated amide groups.
- The amide linkage in the target compound could improve hydrolytic stability compared to azo-based dyes, which may degrade under prolonged UV exposure .
Benzoic Acid Derivatives with Heterocyclic Substituents
lists 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid, a heterocyclic analogue:
Key Observations :
- The target compound’s methoxymethyl group may instead favor hydrogen bonding or π-π stacking.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
